MAO-A Inhibition Potency Compared to the Clinical 8-Aminoquinoline Primaquine
In a direct comparison of MAO-A inhibitory activity, 8-aminoquinoline-7-carboxylic acid exhibits an IC50 of 36 µM (36,000 nM), which is 2.4-fold more potent than the clinical antimalarial primaquine, which has a reported IC50 of 87.83 µM [1][2]. This differential potency is quantified under identical assay conditions, using human membrane-bound MAO-A and kynuramine as the substrate [1].
| Evidence Dimension | MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 36,000 nM (36 µM) |
| Comparator Or Baseline | Primaquine (RS)-(±): IC50 = 87.83 µM |
| Quantified Difference | Target compound is 2.4-fold more potent (lower IC50 indicates higher potency) |
| Conditions | Human membrane-bound MAO-A; kynuramine substrate; spectrophotometric detection |
Why This Matters
This 2.4-fold improvement in MAO-A inhibition over a clinically used 8-aminoquinoline indicates that 8-aminoquinoline-7-carboxylic acid may serve as a superior starting scaffold for developing MAO-A-targeted probes or therapeutics with reduced metabolic interference from this enzyme.
- [1] BindingDB. BDBM50450829 (CHEMBL4212159). IC50: 36,000 nM for human MAO-A. Assay: Inhibition of human membrane bound MAO-A assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. View Source
- [2] Chaurasiya, N.D., Liu, H., Doerksen, R.J., et al. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals, 2021, 14(5), 398. Table 1. View Source
